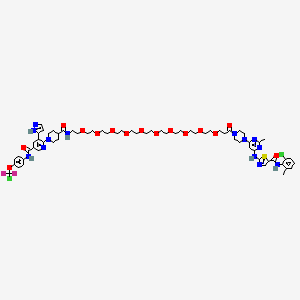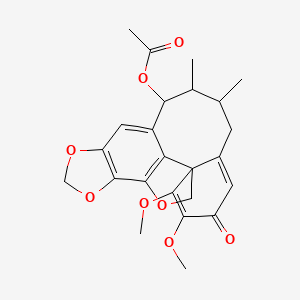
Interiorin C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Interiorin C is a key active ingredient and bioactivity marker found in Schisandra chinensis (K. Interiorin). It is directly related to the improvement of hematopoietic function, which is the process of forming new blood cells. Modern pharmacological research attributes the blood-tonifying effects of Schisandra chinensis to its antioxidant and immunomodulatory activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Interiorin C involves the extraction of the compound from the stems of Kadsura interior A.C. Smith. The ethanol extract of the stems is used to isolate this compound along with other bioactive markers .
Industrial Production Methods
the extraction process typically involves the use of high-resolution techniques such as UPLC-Q/TOF-MS/MS for the comprehensive assessment of chemical constituents .
Analyse Chemischer Reaktionen
Types of Reactions
Interiorin C undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and is often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons and is facilitated by reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may result in the formation of various oxidized derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Interiorin C has a wide range of scientific research applications, including:
Chemistry: Used as a bioactive marker in the study of plant metabolomics and chemical constituents.
Biology: Investigated for its role in improving hematopoietic function and its antioxidant properties.
Medicine: Studied for its potential in treating blood deficiency and its immunomodulatory activities.
Industry: Utilized in the development of natural products and supplements aimed at improving blood health.
Wirkmechanismus
The mechanism of action of Interiorin C involves its antioxidant and immunomodulatory activities. It improves hematopoietic function by increasing the levels of hematocrit, hemoglobin, and red blood cells. Additionally, it enhances the serum levels of interleukin 3, granulocyte-macrophage colony-stimulating factor, and macrophage-stimulating factor .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Heteroclitin D
- Heteroclitin G
Comparison
Interiorin C is unique in its potent blood-tonifying effects and its ability to improve hematopoietic function. While Heteroclitin D and Heteroclitin G also exhibit bioactive properties, this compound stands out due to its higher efficacy in increasing hematocrit, hemoglobin, and red blood cells .
Eigenschaften
Molekularformel |
C24H26O8 |
|---|---|
Molekulargewicht |
442.5 g/mol |
IUPAC-Name |
(19,20-dimethoxy-13,14-dimethyl-18-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,19-pentaen-12-yl) acetate |
InChI |
InChI=1S/C24H26O8/c1-11-6-14-7-16(26)20(27-4)23(28-5)24(14)9-29-22-18(24)15(8-17-21(22)31-10-30-17)19(12(11)2)32-13(3)25/h7-8,11-12,19H,6,9-10H2,1-5H3 |
InChI-Schlüssel |
NYEXLGIZLUIIRN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2=CC(=O)C(=C(C23COC4=C3C(=CC5=C4OCO5)C(C1C)OC(=O)C)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![disodium;chromium(3+);3-oxido-4-[(1-oxido-8-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-1-sulfonate;hydroxide](/img/structure/B12374231.png)
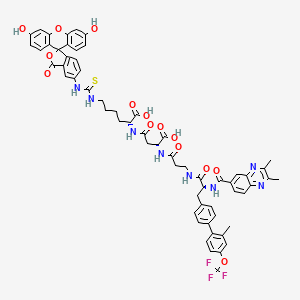
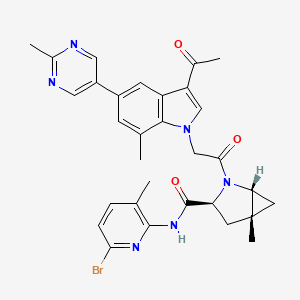
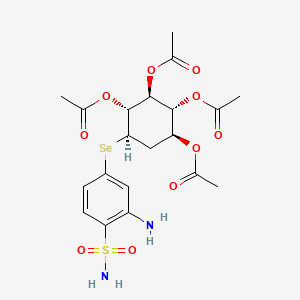
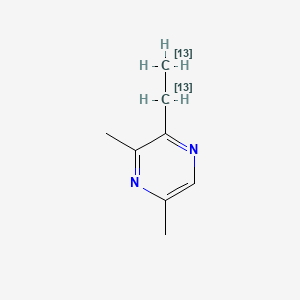
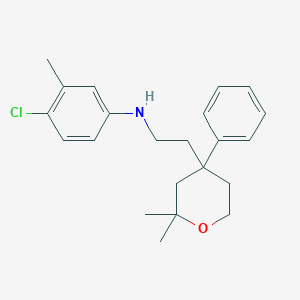
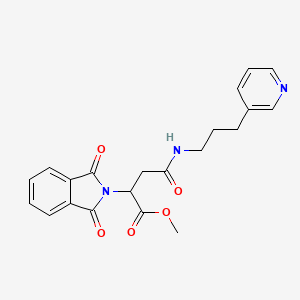
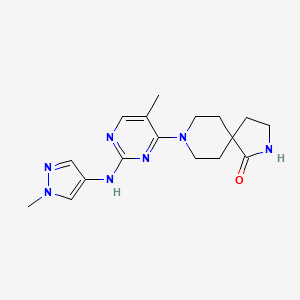
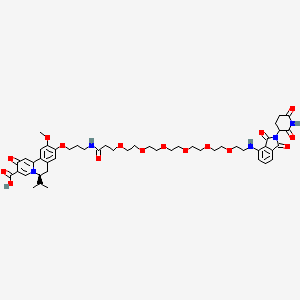
![(10S,23S)-23-amino-10-ethyl-18-fluoro-10-hydroxy-19-(hydroxymethyl)-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione](/img/structure/B12374288.png)

![Benzyl 2-[1-(2-pyridinyl)ethylidene]hydrazinecarbodithioate](/img/structure/B12374298.png)
![[(4S)-4-[2,6-dimethoxy-4-(2-methyloctan-2-yl)phenyl]-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methanol](/img/structure/B12374305.png)
